molecular formula C9H10Cl2N2O2S B1389152 (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride CAS No. 1022092-71-2

(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride

Cat. No.: B1389152
CAS No.: 1022092-71-2
M. Wt: 281.16 g/mol
InChI Key: DJWYWUZDVAYUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride” is a biochemical compound with a molecular weight of 281.16 and a molecular formula of C9H8N2O2S2HCl . It is intended for research use only .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives has been a subject of interest in recent years due to their potent pharmacological activities . Various methodologies have been developed for their synthesis . 2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O2S/c10-9-11-6-2-1-5 (4-8 (12)13)3-7 (6)14-9/h1-3H,4H2, (H2,10,11) (H,12,13) .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 281.16 and a molecular formula of C9H8N2O2S2HCl . The InChI code for this compound is 1S/C9H8N2O2S/c10-9-11-6-2-1-5 (4-8 (12)13)3-7 (6)14-9/h1-3H,4H2, (H2,10,11) (H,12,13) .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

2-aminobenzothiazole, a related compound, is known to serve as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that (2-Amino-benzothiazol-6-YL)-acetic acid dihydrochloride may also be involved in similar biochemical pathways.

Properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.2ClH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;;/h1-3H,4H2,(H2,10,11)(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYWUZDVAYUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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